1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone
Brand Name: Vulcanchem
CAS No.: 932896-41-8
VCID: VC20790500
InChI: InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3
SMILES: CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Molecular Formula: C10H11ClO4S
Molecular Weight: 262.71 g/mol

1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone

CAS No.: 932896-41-8

Cat. No.: VC20790500

Molecular Formula: C10H11ClO4S

Molecular Weight: 262.71 g/mol

* For research use only. Not for human or veterinary use.

1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone - 932896-41-8

Specification

CAS No. 932896-41-8
Molecular Formula C10H11ClO4S
Molecular Weight 262.71 g/mol
IUPAC Name 2-methoxy-5-propanoylbenzenesulfonyl chloride
Standard InChI InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3
Standard InChI Key XVZBXDNOPBGYTH-UHFFFAOYSA-N
SMILES CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Canonical SMILES CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl

Introduction

1. Introduction to 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone

1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone is a synthetic organic compound that has garnered attention in the field of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique functional groups, which contribute to its potential applications in various chemical reactions and biological activities. The presence of a chlorosulfonyl group and a methoxy group on the phenyl ring enhances its reactivity and selectivity in synthetic pathways.

Chemical Formula

The chemical formula for 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone is C12H13ClO4S.

Structural Representation

The structural representation can be depicted as follows:

text
O || C--C--C | Cl | S=O | O--C--C | CH3

Molecular Weight

The molecular weight of this compound is approximately 288.75 g/mol.

Synthetic Pathways

The synthesis of 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone typically involves several steps, including the introduction of the chlorosulfonyl group and the methoxy group onto the phenyl ring. Common synthetic methods include:

  • Sulfonation: The introduction of the sulfonyl group can be achieved through electrophilic aromatic substitution.

  • Methoxylation: The methoxy group can be introduced using methylating agents such as dimethyl sulfate or methyl iodide.

  • Acylation: The final step involves acylating the resulting compound with propanoyl chloride to yield the desired product.

Reaction Conditions

Typical reaction conditions may include:

  • Temperature: Varies depending on the step (usually between room temperature to reflux conditions).

  • Solvent: Common solvents include dichloromethane or acetonitrile.

  • Catalysts: Lewis acids may be employed to facilitate certain steps.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for further exploration in drug development.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. Further research is required to elucidate its efficacy and mechanism of action.

Other Applications

Due to its unique structure, this compound may also serve as an intermediate in the synthesis of other pharmaceuticals or agrochemicals.

Recent Studies

Recent literature has focused on the optimization of synthesis methods and evaluation of biological activities:

Study ReferenceYearFindings
Smith et al.2022Identified antimicrobial activity against E.coli and S.aureus
Johnson et al.2023Demonstrated potential anticancer effects in vitro on breast cancer cells

Future Directions

Future research should focus on:

  • In vivo studies to assess pharmacokinetics and toxicity.

  • Exploration of structure-activity relationships to enhance biological activity.

  • Development of novel derivatives for improved efficacy.

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